molecular formula C31H30N2O3S B11659173 N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

Cat. No.: B11659173
M. Wt: 510.6 g/mol
InChI Key: IEMIGWNCLGHFND-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide is a complex organic compound with a unique structure This compound is characterized by its intricate pentacyclic core and various functional groups, including a dimethylphenyl group, a dioxo group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide likely involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. Typical synthetic routes may include:

  • Formation of the pentacyclic core through cyclization reactions.
  • Introduction of the dimethylphenyl group via Friedel-Crafts alkylation.
  • Addition of the dioxo group through oxidation reactions.
  • Attachment of the methylsulfanyl group using thiol-based reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: The compound’s unique structure makes it a candidate for studies on molecular interactions and reactivity.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its structural features may make it useful in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

    Modulation of gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Pentacyclic compounds: Such as pentacyclic triterpenoids, which have similar core structures.

    Phenyl-substituted compounds: Such as N-phenylacetamide, which shares the phenyl group but differs in other structural aspects.

    Sulfanyl-containing compounds: Such as thiol-based drugs, which contain sulfur atoms in their structures.

Properties

Molecular Formula

C31H30N2O3S

Molecular Weight

510.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C31H30N2O3S/c1-17-12-13-18(2)23(16-17)32-29(34)24(14-15-37-3)33-30(35)27-25-19-8-4-5-9-20(19)26(28(27)31(33)36)22-11-7-6-10-21(22)25/h4-13,16,24-28H,14-15H2,1-3H3,(H,32,34)

InChI Key

IEMIGWNCLGHFND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CCSC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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